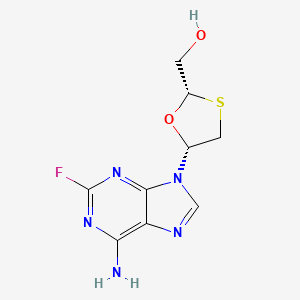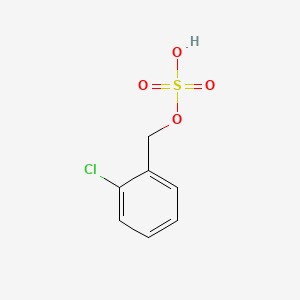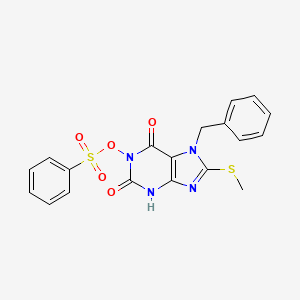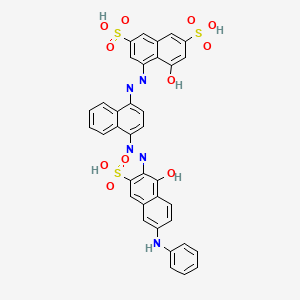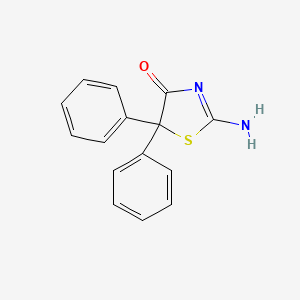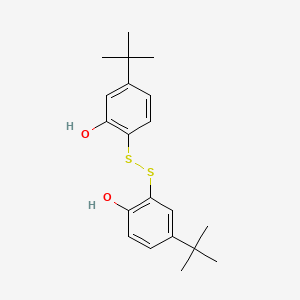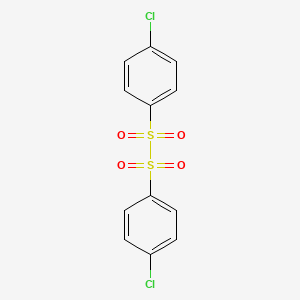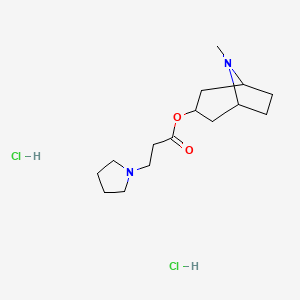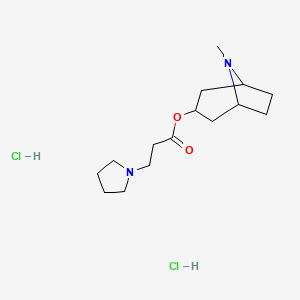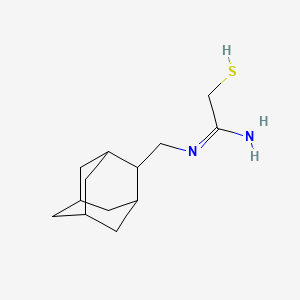
1-Trityl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Trityl-2,5-pyrrolidinedione is a compound that belongs to the class of pyrrolidinediones, which are five-membered lactams. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of the pyrrolidinedione ring. Pyrrolidinediones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Trityl-2,5-pyrrolidinedione can be synthesized through various methods. One common approach involves the reaction of N-bromosuccinimide with triphenylmethane in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Trityl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl radicals, which are stable and have unique properties.
Substitution: The trityl group can be substituted with other groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trityl radicals, while substitution can produce various trityl derivatives .
Applications De Recherche Scientifique
1-Trityl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Trityl-2,5-pyrrolidinedione involves its interaction with molecular targets and pathways. The trityl group can act as a radical stabilizer, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable radicals and interact with cellular components .
Comparaison Avec Des Composés Similaires
1-Trityl-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
N-Tritylsuccinimide: Similar in structure but with different reactivity and applications.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its trityl group, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
66365-49-9 |
|---|---|
Formule moléculaire |
C23H19NO2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
1-tritylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H19NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clé InChI |
AHENCLFHHZTCCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



